α-Conotoxin-PeIA is sourced from the venom of Conus pennaceus, a marine mollusk found in tropical waters. The classification of α-conotoxins is based on their structural features, particularly the presence of two disulfide bridges that stabilize their conformation. PeIA specifically targets the human α9α10 nAChR subtype, which is implicated in pain modulation and auditory processing.
The synthesis of α-conotoxin-PeIA typically involves a solid-phase peptide synthesis approach, which allows for the precise assembly of amino acids into the desired sequence. The synthesis process includes:
The molecular structure of α-conotoxin-PeIA is characterized by its compact conformation stabilized by two disulfide bonds. The typical structure includes:
Experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can be employed to elucidate the three-dimensional structure of α-conotoxin-PeIA.
The primary chemical reactions involving α-conotoxin-PeIA are related to its synthesis and folding:
These reactions are carefully monitored using analytical techniques such as HPLC and mass spectrometry to ensure successful synthesis and correct folding.
α-Conotoxin-PeIA exerts its biological effects by selectively binding to the α9α10 nicotinic acetylcholine receptors. The mechanism involves:
Functional assays such as electrophysiology are used to quantify the inhibitory effects of α-conotoxin-PeIA on receptor activity.
α-Conotoxin-PeIA exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and potential therapeutic applications.
α-Conotoxin-PeIA has several significant applications in scientific research:
α-Conotoxin PeIA was first identified from the venom of the deep-water marine snail Conus pergrandis, a species inhabiting the Western Pacific Ocean. Initial research involved cloning and total synthesis of the peptide, revealing its 16-amino acid sequence (GCCSHPACSVNHPELC) with two interlocking disulfide bonds. This discovery marked the first toxin characterized from C. pergrandis, expanding the known pharmacological diversity of cone snail venoms [1] [5]. Unlike many well-studied Conus species, C. pergrandis belongs to a less-explored lineage, making PeIA a critical contributor to understanding venom evolution in this genus. The peptide’s identification leveraged cDNA library screening, followed by functional validation via electrophysiological assays on heterologously expressed nicotinic acetylcholine receptors (nAChRs) [1].
Table 1: Key Characteristics of α-Conotoxin-PeIA
Property | Detail |
---|---|
Source Species | Conus pergrandis (Western Pacific deep waters) |
Sequence | GCCSHPACSVNHPELC |
Molecular Framework | CC-X₄-C-X₇-C (4/7 subclass) |
Primary nAChR Targets | α9α10, α3β2, α6/α3β2β3 chimeras |
IC₅₀ for α9α10 nAChR | 6.9 ± 0.5 nM (recombinant rat); 4.4 ± 0.5 nM (wild-type hair cell) |
PeIA serves as a neurotoxic component in the "lightning-strike cabal" of C. pergrandis venom, enabling rapid immobilization of prey through targeted disruption of neuromuscular signaling. It selectively inhibits postsynaptic nAChRs, particularly the α9α10 subtype expressed in cochlear hair cells—a critical pathway for efferent olivocochlear synaptic transmission [1] [5]. This specificity allows C. pergrandis to paralyze prey by blocking cholinergic responses without triggering broad systemic toxicity.
Evolutionarily, PeIA exemplifies adaptive diversification within α-conotoxins. Its sequence similarity to α-conotoxins MII (from Conus magus) and GIC (from Conus geographus) suggests a common ancestral scaffold. However, unlike MII and GIC, PeIA uniquely discriminates between α9α10 and α7 nAChRs (260-fold selectivity), highlighting niche specialization [1] [3]. This pharmacological refinement likely arose from evolutionary pressures to optimize prey capture in deep-water environments, where efficient envenomation is crucial for survival. Additionally, PeIA inhibits N-type calcium channels via GABAB receptor activation—a non-nAChR mechanism contributing to its analgesic effects in neuropathic pain models [3].
PeIA belongs to the A-superfamily of conotoxins, defined by a conserved cysteine framework (CC-C-C) forming two disulfide bonds. It is classified under the 4/7 structural subclass due to four residues in the first intercysteine loop (GCCSHPAC) and seven residues in the second loop (SVNHPELC) [1] [2] [6]. The disulfide connectivity (Cys1–Cys3, Cys2–Cys4) adopts a globular conformation, stabilizing a compact three-dimensional fold critical for receptor interaction.
Table 2: Structural and Functional Comparison of PeIA Analogs
Analog | Modification | Key Pharmacological Change | Reference |
---|---|---|---|
PeIA[S9H,V10A,E14N] | Triple mutation | >290-fold selectivity for α6/α3β2β3 over α6/α3β4 nAChRs | [4] |
PeIA[S4Dap, S9Dap] | Non-natural amino acids | IC₅₀ = 0.93 nM at hα9α10 (24-fold ↑ potency vs. wild-type PeIA) | [6] |
Lo1a (C-terminal ΔD/RRR) | C-terminal deletion/Arg tail | Acquires affinity for muscle α1β1δϵ nAChRs | [8] |
Key structural determinants of PeIA’s function include:
PeIA’s structure-activity relationships have been leveraged to design analogs with enhanced potency or novel selectivity. For example, replacing Ser4 and Ser9 with diaminopropionic acid (Dap) introduces additional hydrogen bonds with the α9(−) subunit of hα9α10 nAChRs, dramatically increasing inhibitory activity [6]. Such modifications underscore the peptide’s role as a versatile template for neuropharmacological probes.
Compounds Mentioned: α-Conotoxin PeIA, PeIA[S9H,V10A,E14N], PeIA[S4Dap, S9Dap], Lo1a, α-Conotoxin MII, α-Conotoxin GIC
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: